molecular formula C14H14ClN5O2 B14167686 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 899385-50-3

6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B14167686
CAS No.: 899385-50-3
M. Wt: 319.74 g/mol
InChI Key: MITJDUPODPYWAT-UHFFFAOYSA-N
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Description

6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties. 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.

Properties

CAS No.

899385-50-3

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H14ClN5O2/c1-8-11(15)12(21)20-14(17-8)18-13(19-20)16-7-9-4-3-5-10(6-9)22-2/h3-6H,7H2,1-2H3,(H2,16,17,18,19)

InChI Key

MITJDUPODPYWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC)Cl

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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